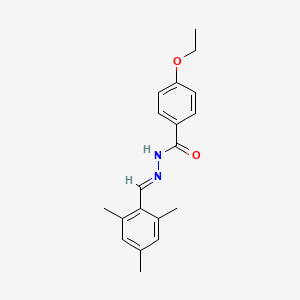

![molecular formula C20H19NO4 B5553199 methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate” is a chemical compound with the formula C20H19NO4 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, including alkaloids .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an ethylphenoxy group and an acetyl group attached to the indole core .Scientific Research Applications

Prejunctional Dopamine Receptor Agonist

Indole derivatives, such as 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), have been identified as potent and selective prejunctional dopamine receptor agonists. These compounds exhibit the ability to inhibit the constrictor response to electrical stimulation in isolated arteries, without stimulating or blocking dopamine-sensitive adenylate cyclase, indicating their potential for therapeutic applications in conditions related to dopamine receptor activity without central nervous system stimulation (Gallagher et al., 1985).

Synthetic Methodologies

The field of synthetic chemistry has greatly benefited from the study of indole derivatives, as evidenced by the development of expedient phosphine-catalyzed [4 + 2] annulation processes. These methodologies allow for the synthesis of highly functionalized tetrahydropyridines from indole derivatives, demonstrating the compound's versatility in facilitating complex chemical reactions and expanding the toolbox available for organic synthesis (Xue-Feng Zhu et al., 2003).

Metabolite Analysis

Research into urinary phenolic and indolic metabolites has been extended to include gas-liquid chromatographic studies, highlighting the importance of indole derivatives in biomedical research. The ability to selectively extract and quantitate these metabolites provides valuable insights into human metabolism and potential biomarkers for various diseases (Karoum et al., 1969).

Anti-inflammatory Drug Interactions

Indole derivatives have shown potential in interacting with metal ions like Zn(II), Cd(II), and Pt(II) when combined with anti-inflammatory drugs. These complexes can offer enhanced antibacterial and growth inhibitory activities, suggesting a novel approach to boosting the efficacy of existing pharmaceuticals (Dendrinou-Samara et al., 1998).

Chemical Investigation of Marine Sponges

The exploration of marine biodiversity has led to the discovery of brominated tryptophan derivatives from Thorectidae sponges, showcasing the role of indole structures in the production of natural products with potential pharmacological activities. These compounds, including various brominated indole-3-carboxylic acid derivatives, highlight the chemical diversity and bioactivity of natural substances derived from marine organisms (Segraves & Crews, 2005).

properties

IUPAC Name |

methyl 1-[2-(4-ethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-17(20(23)24-2)16-6-4-5-7-18(16)21/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIZHHPNSWFDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)